DBCO-PEG4-Phosphoramidite

Description

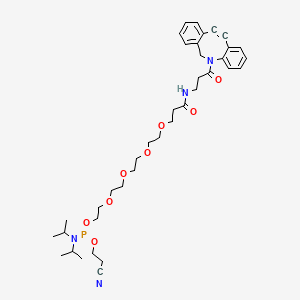

Structure

2D Structure

Properties

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N4O8P/c1-31(2)42(32(3)4)51(49-20-9-18-39)50-29-28-48-27-26-47-25-24-46-23-22-45-21-17-37(43)40-19-16-38(44)41-30-35-12-6-5-10-33(35)14-15-34-11-7-8-13-36(34)41/h5-8,10-13,31-32H,9,16-17,19-30H2,1-4H3,(H,40,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQHXSLCZVVLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Bioconjugation and Bioorthogonal Labeling Applications

Strategies for Oligonucleotide Labeling and Functionalization

Oligonucleotide labeling is critical for a wide range of applications, from molecular diagnostics to therapeutic agent development. The use of DBCO-PEG4-Phosphoramidite provides robust methods for introducing functional tags onto synthetic DNA and RNA strands.

The most direct method for creating a DBCO-tagged oligonucleotide is through the use of this compound in standard solid-phase automated DNA/RNA synthesis. The phosphoramidite (B1245037) group allows the reagent to be incorporated as a monomer building block, typically at the 5' terminus of the growing oligonucleotide chain.

The integrated PEG4 linker serves a dual purpose: it acts as a flexible spacer to separate the hydrophobic DBCO moiety from the oligonucleotide, which minimizes steric hindrance during subsequent conjugation reactions, and it enhances the water solubility of the final modified oligonucleotide. The synthesis cycle involves a slightly extended coupling time of 10-12 minutes to ensure efficient reaction of the DBCO phosphoramidite. A key advantage of this method is the stability of the DBCO group to standard deprotection conditions, such as ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/40% methylamine), allowing for seamless integration into established synthesis protocols. However, it has been noted that the DBCO group can exhibit sensitivity to prolonged exposure to iodine-based oxidation steps, and alternative oxidizers may be recommended for syntheses requiring numerous cycles after the DBCO addition.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Reagent | 5'-DBCO-PEG4-Phosphoramidite | Enables direct 5'-terminal modification during synthesis. |

| Coupling Time | 10-12 minutes | Ensures high coupling efficiency for the sterically bulky phosphoramidite. |

| Deprotection | Stable with ammonium hydroxide and AMA | Compatible with standard oligonucleotide cleavage and deprotection protocols. |

| Oxidation | Consider non-iodine oxidizers for long sequences | Minimizes potential degradation of the DBCO group over multiple oxidation cycles. |

An alternative strategy involves a two-step, post-synthetic approach. First, an oligonucleotide is synthesized with a primary amine group at a desired position (5', 3', or internal). This is achieved by using an appropriate amino-modifier phosphoramidite during synthesis. After synthesis and deprotection, the purified amino-modified oligonucleotide is then reacted with an N-hydroxysuccinimide (NHS) ester of a DBCO-PEG4 linker (e.g., DBCO-PEG4-NHS ester).

This reaction forms a stable amide bond between the oligonucleotide's amine group and the DBCO linker. The copper-free click reaction can then be performed by mixing the resulting DBCO-functionalized oligonucleotide with a molecule containing an azide (B81097) group. This method is particularly useful when direct incorporation of the DBCO phosphoramidite is not feasible or when modification at a site other than the 5' end is desired. The reaction typically proceeds to completion within 4 to 17 hours at room temperature in aqueous buffers or organic solvents like DMSO. broadpharm.comresearchgate.net

| Feature | Direct Integration (Phosphoramidite) | Post-Synthetic Conjugation |

|---|---|---|

| Method | Single-step incorporation during automated synthesis. | Two-step process: amine modification followed by reaction with DBCO-NHS ester. |

| Position | Typically 5' terminus. | Versatile (5', 3', or internal). |

| Throughput | High; suitable for automation. | Lower; requires additional reaction and purification steps. |

| Reagents | This compound | Amino-modifier phosphoramidite, DBCO-PEG4-NHS ester. |

DBCO-functionalized oligonucleotides are powerful tools for fluorescent labeling, enabling applications in bioimaging and molecular diagnostics such as Fluorescence In Situ Hybridization (FISH) and Polymerase Chain Reaction (PCR). magtech.com.cnmedchemexpress.com The strategy involves the copper-free click reaction between a DBCO-modified oligonucleotide and a fluorescent dye that has been chemically functionalized with an azide group. creative-biolabs.com

This bioorthogonal reaction is highly specific and can be performed in aqueous buffers under mild conditions, preserving the structural integrity of both the nucleic acid and the fluorophore. nih.gov A wide array of azide-modified fluorophores spanning the UV-visible spectrum are commercially available, allowing for multiplexed detection where different targets can be labeled with distinct colors. tandfonline.com This method avoids the often harsh conditions required for traditional labeling chemistries and the potential for side reactions with biological functional groups, resulting in cleanly labeled probes with high sensitivity for tracking and quantifying nucleic acids in vitro and in vivo. magtech.com.cnmedchemexpress.comlifetein.com

Protein and Peptide Bioconjugation Utilizing DBCO-PEG4 Linkers

The bioorthogonal nature of the DBCO-azide reaction is ideal for the complex environment of protein and peptide chemistry. DBCO-PEG4 linkers are instrumental in assembling sophisticated biomolecular constructs like antibody-oligonucleotide conjugates and antibody-drug conjugates.

Antibody-oligonucleotide conjugates (AOCs) are hybrid molecules that leverage the high specificity of antibodies for protein targets and the versatile signaling and amplification properties of oligonucleotides. A common and effective method for creating AOCs utilizes a DBCO-PEG4 linker. researchgate.netmedchemexpress.com

The process typically involves first activating the antibody by reacting its surface lysine (B10760008) residues with a DBCO-PEG4-NHS ester. This step attaches the DBCO moiety to the antibody via stable amide bonds. nih.govnih.gov After removing any unreacted DBCO linker, the DBCO-functionalized antibody is mixed with an azide-modified oligonucleotide. The strain-promoted click reaction proceeds spontaneously at mild temperatures (e.g., 4°C to room temperature) over several hours (typically 16-18 hours) to form the final, stable AOC. medchemexpress.comnih.gov The PEG4 linker is crucial in this context, as it increases the solubility of the hydrophobic DBCO group and provides spatial separation between the bulky antibody and the oligonucleotide, helping to preserve the function of both components. nih.gov Final purification is often performed using chromatography techniques to separate the conjugate from unreacted starting materials. researchgate.net

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic drugs directly to cancer cells, thereby minimizing systemic toxicity. medchemexpress.comnih.gov The design of the linker connecting the antibody to the drug is critical for the ADC's stability and efficacy. DBCO-PEG4 linkers are increasingly used in modern ADC design to facilitate precise, site-specific conjugation via copper-free click chemistry. nih.govmedchemexpress.com

In a common strategy, an antibody is engineered to contain a specific site for azide incorporation (e.g., through an unnatural amino acid or enzymatic modification). nih.govmedchemexpress.com Separately, a potent cytotoxic payload (such as MMAE or DM1) is attached to a DBCO-PEG4 linker. broadpharm.com The azide-modified antibody is then reacted with the DBCO-linker-drug molecule. The resulting SPAAC reaction forms a stable, covalent triazole linkage, yielding a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR). nih.govmedchemexpress.com This site-specific approach is a significant improvement over traditional methods that randomly conjugate drugs to lysine or cysteine residues, which often results in heterogeneous mixtures with suboptimal performance. tandfonline.comnih.gov The DBCO-PEG4 linker provides the necessary stability in circulation while allowing for efficient conjugation under biocompatible conditions. researchgate.net

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. nih.gov PROTACs are bifunctional molecules composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The this compound moiety plays a crucial role as a component of this linker, enabling the efficient and modular construction of PROTACs through bioorthogonal chemistry.

The DBCO (dibenzocyclooctyne) group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. conju-probe.combroadpharm.commedchemexpress.com In PROTAC synthesis, a target protein binder can be modified with an azide group, while an E3 ligase ligand is modified with a DBCO group, or vice-versa. The this compound can be used to introduce the DBCO group onto one of the binding moieties.

The tetraethylene glycol (PEG4) spacer is integral to the linker's function. It enhances the solubility of the often hydrophobic PROTAC molecule, which is critical for achieving effective intracellular concentrations. vulcanchem.com The length and flexibility of the PEG linker are also critical for orienting the target protein and the E3 ligase in a productive ternary complex to facilitate ubiquitination and subsequent degradation by the proteasome. nih.gov By using a DBCO-PEG4 linker, researchers can conjugate the two distinct ligands with high specificity and yield. vulcanchem.com This modular approach allows for the rapid assembly of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency for a specific target protein. mdpi.com

For instance, PROTACs utilizing a DBCO-PEG4 linker can exhibit enhanced cellular uptake and degradation efficiency. The copper-free click reaction offers significant advantages, including high reaction rates and specificity, with no cross-reactivity with other functional groups like thiols or amines under physiological conditions. vulcanchem.com This ensures that the PROTAC molecule is assembled correctly without undesirable side reactions.

| Feature | Role in PROTAC Synthesis | Reference |

| DBCO Group | Enables copper-free click chemistry (SPAAC) for ligating the target binder to the E3 ligase ligand. | medchemexpress.com |

| PEG4 Linker | Increases solubility, reduces steric hindrance, and provides optimal spacing and flexibility for ternary complex formation. | vulcanchem.com |

| Phosphoramidite | Allows for the incorporation of the DBCO-PEG4 moiety into oligonucleotides or other molecules during solid-phase synthesis. | axispharm.combiosyn.com |

Surface Functionalization and Materials Science Applications

Modification of Self-Assembled Biostructures (e.g., Liposomes, Vesicles)

This compound and its derivatives are instrumental in the surface functionalization of self-assembled biostructures like liposomes and vesicles for applications in targeted drug delivery and diagnostics. The DBCO group enables the attachment of various molecules to the surface of these nanocarriers via copper-free click chemistry, a highly efficient and bioorthogonal conjugation strategy. nih.gov

The process often involves preparing liposomes that incorporate lipids with a reactive head group, such as an amine. These pre-formed liposomes are then reacted with an N-hydroxysuccinimide (NHS) ester derivative, like DBCO-PEG4-NHS ester. rsc.orgnih.gov The NHS ester reacts efficiently with the primary amines on the liposome (B1194612) surface to form a stable amide bond, thereby decorating the surface with reactive DBCO groups. rsc.org This method avoids potential disruption of the vesicle's self-assembly that might occur if functionalized lipids were included in the initial formulation. rsc.org

Once the liposomes are DBCO-functionalized, any azide-modified molecule, such as a targeting antibody, peptide, or imaging agent, can be "clicked" onto the surface. nih.govnih.gov This strategy has been successfully used to attach antibodies for targeted delivery to specific cell types. nih.gov The PEG4 linker plays a crucial role by extending the DBCO group away from the liposome surface, which improves accessibility and reduces steric hindrance, thus enhancing the efficiency of the subsequent click reaction. rsc.org

Researchers have developed assays to quantify the number of DBCO groups on a liposome's surface, ensuring precise control over the conjugation process. rsc.org This precise control over surface chemistry is vital for optimizing the targeting efficacy and therapeutic payload delivery of these advanced nanocarrier systems. researchgate.net

| Biostructure | Modification Strategy | Key Reagent | Purpose of Modification | References |

| Liposomes | Reaction with amine-functionalized lipids post-assembly. | DBCO-PEG4-NHS Ester | Introduction of DBCO groups for subsequent azide conjugation. | rsc.orgnih.gov |

| Vesicles | Incorporation of DBCO-functionalized lipids during self-assembly. | DSPE-PEG-DBCO | Creation of reactive vesicles for targeting cancer cells. | nih.gov |

| Immunoliposomes | Two-step "click" functionalization of amine-bearing liposomes. | DBCO-PEG-NHS Ester | Conjugation of azide-modified antibodies for targeted delivery. | nih.gov |

Engineering of DNA Hydrogels with DBCO-Modified Monomers for Biomedical Applications

DNA hydrogels are three-dimensional networks of cross-linked DNA polymers that can hold large amounts of water. nih.govfrontiersin.org Their excellent biocompatibility, biodegradability, and programmability make them promising materials for drug delivery, tissue engineering, and biosensing. nih.govoaepublish.comadvancedsciencenews.com this compound is a key reagent for synthesizing the modified DNA strands that act as the building blocks or cross-linkers for these hydrogels. biosyn.comnih.gov

The phosphoramidite chemistry allows for the direct incorporation of the DBCO-PEG4 moiety at specific locations within a synthetic DNA oligonucleotide, typically at the 5' end. biosyn.comnih.govglenresearch.com This process involves standard automated solid-phase DNA synthesis, where the this compound is added as the final monomer to introduce the reactive alkyne group. biosyn.comglenresearch.com

The formation of the hydrogel then proceeds via copper-free click chemistry. researchgate.net In one common approach, DBCO-modified DNA strands are mixed with complementary DNA strands that have been modified with azide groups. The DBCO and azide groups react to form a stable triazole linkage, effectively cross-linking the DNA strands and leading to gelation. researchgate.net Alternatively, multi-armed PEG molecules functionalized with DBCO can be cross-linked using DNA strands that have azides at both ends. researchgate.net The gelation process is typically rapid, occurring within minutes at room temperature. researchgate.net

The programmability of DNA base pairing, combined with the specificity of the DBCO-azide reaction, allows for the creation of "smart" hydrogels that can respond to specific stimuli. oaepublish.com These materials have significant potential in various biomedical fields due to their tunable properties and biological compatibility. nih.govresearchgate.net

| Component | Function | Chemistry Involved | Biomedical Application | References |

| DBCO-Modified Oligonucleotide | Hydrogel monomer/building block | Phosphoramidite Synthesis | Forms the polymer network | biosyn.comnih.gov |

| Azide-Modified Oligonucleotide | Cross-linker | Phosphoramidite Synthesis | Connects DBCO-modified strands | researchgate.net |

| DBCO-PEG-DBCO | Multi-armed cross-linker | Amide coupling | Connects azide-modified strands | researchgate.net |

| Resulting Hydrogel | 3D network | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Drug delivery, tissue engineering | nih.govoaepublish.comadvancedsciencenews.com |

Integration into Advanced Polymer Materials and Functional Coatings

The this compound linker enables the integration of oligonucleotides and other biomolecules into advanced polymer materials and the creation of functional coatings. The DBCO group's ability to undergo highly efficient and specific copper-free click reactions makes it an ideal tool for polymer modification and surface functionalization. broadpharm.comaxispharm.com

In polymer chemistry, DBCO-functionalized molecules can be used to create well-defined block copolymers. For example, a polymer synthesized by a method like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be modified with an azide group. This azide-functionalized polymer can then be reacted with a DBCO-modified molecule (such as an oligonucleotide or peptide) to form a complex conjugate. rsc.org The reaction is rapid, with studies showing second-order rate constants of approximately 0.46 M⁻¹s⁻¹ for the reaction between a DBCO-functionalized polymer and an azide-modified polymer. rsc.org

This approach is also used for creating functional coatings on various surfaces. A surface can be primed with azide groups, and then a solution containing a DBCO-PEG4-functionalized molecule of interest is applied. The click reaction immobilizes the molecule onto the surface, creating a functional coating. biochempeg.com This is useful for creating biocompatible coatings on medical implants, functionalizing biosensor chips, or creating materials for cell culture with specific properties. biochempeg.com The PEG4 spacer helps to ensure the attached molecule is accessible and retains its function by projecting it away from the polymer backbone or surface. axispharm.com

| Application | Strategy | Key Reaction | Resulting Material | References |

| Block Copolymers | Coupling of an azide-functionalized polymer with a DBCO-functionalized polymer or molecule. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Well-defined diblock and multiblock copolymers. | rsc.org |

| Functional Coatings | Immobilization of DBCO-functionalized molecules onto an azide-modified surface. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Surfaces with specific biological or chemical properties. | biochempeg.com |

| Bioconjugation | Site-specific attachment of DBCO-modified antibodies to azide-functionalized polymers. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Targeted polymer-drug conjugates. | mdpi.com |

Mechanistic Investigations and Reaction Kinetics in Dbco Peg4 Phosphoramidite Chemistry

Elucidation of Phosphoramidite (B1245037) Coupling Reaction Mechanisms in Oligonucleotide Synthesis

Role of Activator Salts and Catalysis in Phosphitylation Pathways

The coupling of a phosphoramidite to the 5'-hydroxyl group of a growing oligonucleotide chain is not a spontaneous reaction and requires an activator to proceed efficiently. atdbio.com These activators are typically weak acids that play a dual role in the reaction mechanism. nih.govgoogle.comresearchgate.net

The first step involves the protonation of the diisopropylamino group of the phosphoramidite by the activator. atdbio.comoup.com This protonation converts the amino group into a good leaving group. atdbio.com Subsequently, the activator's conjugate base, which is nucleophilic, attacks the phosphorus atom, displacing the protonated diisopropylamine (B44863) and forming a highly reactive intermediate. nih.govoup.comnih.gov This intermediate then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage. atdbio.comoup.com

Several types of activators have been developed, with azole-based compounds being the most common. researchgate.net 1H-Tetrazole was one of the first and most widely used activators. researchgate.netoup.com However, more acidic and potent activators have since been developed to enhance coupling kinetics and efficiency, particularly for sterically demanding syntheses like that of RNA. researchgate.net These include derivatives of tetrazole, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), as well as other heterocyclic compounds like 4,5-dicyanoimidazole (B129182) (DCI). researchgate.netoup.com Imidazolium salts have also emerged as highly efficient activators, demonstrating higher coupling efficiency than tetrazole-type activators despite being less acidic. tcichemicals.com

The choice of activator can significantly impact the coupling reaction rate. For instance, DCI has been shown to increase the rate of activation and coupling by a factor of two compared to tetrazole. oup.com The increased acidity of certain activators, such as 5-(4-nitrophenyl)-1H-tetrazole, contributes to their enhanced potency in promoting the coupling reaction. researchgate.net

| Activator | pKa | Key Characteristics |

|---|---|---|

| 1H-Tetrazole | 4.9 researchgate.net | Standard, widely used activator. researchgate.netoup.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 researchgate.net | More potent than tetrazole, preferred for RNA synthesis. researchgate.net |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 researchgate.net | Higher reactivity, often used for RNA synthesis. researchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 oup.com | Increases coupling rate, highly soluble in acetonitrile (B52724). oup.com |

| 5-(4-Nitrophenyl)-1H-tetrazole | 3.7 researchgate.net | More acidic and potent than tetrazole. researchgate.net |

| Imidazolium Salts | Less acidic than tetrazoles | Show higher coupling efficiency. tcichemicals.com |

Kinetic Studies of Nucleotide Assembly and Coupling Efficiency

The efficiency of the phosphoramidite coupling step is crucial for the synthesis of long oligonucleotides, as any inefficiency is compounded with each cycle. twistbioscience.com Even with highly efficient chemistry, achieving 100% coupling is not possible. atdbio.com Typical coupling efficiencies are in the range of 95-99%. oup.comoup.com

Kinetic studies have revealed that the rate of the coupling reaction is influenced by several factors, including the structure of the phosphoramidite itself. The nature of the phosphorus substituents can affect the coupling rate. For example, studies have shown the following trend in reactivity for the amine substituent: NEt2 > NPr2i > N(CH2CH2)O > NMePh. nih.govnih.gov Similarly, the protecting group on the phosphate (B84403) also influences the reaction rate, with OMe > OCH2CH2CN > OCHMeCH2CN. nih.govnih.gov

The concentration of the phosphoramidite and the activator, as well as the reaction time, are also critical parameters. oup.comacs.org A large excess of the phosphoramidite and activator is typically used to drive the reaction to completion. atdbio.com The average coupling efficiency of modified phosphoramidites at a concentration of 0.1 M in dry acetonitrile with a 5-minute reaction time has been reported to be between 95-97%. oup.com In some optimized procedures, coupling efficiencies of over 98% can be achieved. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Kinetics and Bioorthogonality

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that has found widespread use in bioconjugation due to its ability to proceed under mild, physiological conditions without the need for a toxic copper catalyst. magtech.com.cnacs.org The reaction involves the [3+2] cycloaddition of a strained cyclooctyne (B158145), such as DBCO, with an azide (B81097) to form a stable triazole linkage. magtech.com.cndatapdf.com

Factors Influencing Reaction Efficiency and Rate with Dibenzocyclooctynes

The rate of the SPAAC reaction is a key consideration for its application, and it is influenced by a variety of factors related to the structure of the cyclooctyne and the reaction conditions.

Structure of the Cyclooctyne: The inherent ring strain of the cyclooctyne is the primary driving force for the reaction. magtech.com.cn Modifications to the dibenzocyclooctyne core can significantly impact the reaction kinetics. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, on the aryl rings can lead to more active compounds. magtech.com.cnresearchgate.net Oxidation of an alcohol to a ketone on the cyclooctyne ring has been shown to increase the reaction rate by 3.5 to 6-fold. magtech.com.cnresearchgate.netnih.gov

Electronic Properties of the Azide: The electronic nature of the azide partner also plays a role. Azides with electron-donating groups tend to react faster. rsc.orgresearchgate.net

Reaction Conditions:

pH: The pH of the reaction medium can have a significant effect on the reaction rate, particularly if the reactants have acidic or basic functionalities. datapdf.com Higher pH values generally lead to increased reaction rates, although this can be buffer-dependent. rsc.orgresearchgate.net

Temperature: As with most chemical reactions, higher temperatures generally promote faster reaction rates for SPAAC. ub.edu

Buffer Type: The choice of buffer can influence the reaction kinetics. For example, reactions in HEPES buffer have been observed to be faster than in PBS. rsc.orgresearchgate.net

| Cyclooctyne Derivative | Rate Constant (k₂) M⁻¹s⁻¹ |

|---|---|

| DIBAC/DBCO | 0.3 researchgate.net |

| DIBO | 0.088 researchgate.net |

| BCN | 0.065 researchgate.net |

| COMBO | 0.1 researchgate.net |

| BARAC | 0.9 researchgate.net |

| TMTH | 1.9 researchgate.net |

Steric and Electronic Effects of the Polyethylene (B3416737) Glycol (PEG4) Spacer on Reaction Kinetics and Conjugation Yields

The PEG4 spacer in DBCO-PEG4-Phosphoramidite serves to connect the DBCO and phosphoramidite moieties. Beyond this linking function, PEG spacers are known to influence the physicochemical properties and reactivity of the molecules to which they are attached. axispharm.comscispace.com

The presence of a PEG linker can enhance the aqueous solubility of hydrophobic molecules, which is often a beneficial property for bioconjugation reactions that are typically performed in aqueous buffers. axispharm.com In the context of SPAAC, a PEG linker has been shown to notably enhance reaction rates. rsc.orgresearchgate.net This rate enhancement is likely due to a combination of factors, including improved solubility and potentially a reduction in steric hindrance, allowing for more favorable orientation of the reacting partners. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel DBCO-PEG-Phosphoramidite Derivatives

The core structure of DBCO-PEG4-Phosphoramidite offers a versatile scaffold that can be further modified to enhance its properties or introduce new functionalities. Research in this area is primarily focused on altering the polyethylene (B3416737) glycol (PEG) linker and incorporating additional reactive groups to enable more complex molecular constructs.

The tetraethylene glycol (PEG4) linker in this compound provides a balance of hydrophilicity and spatial separation between the DBCO moiety and the oligonucleotide backbone. However, modulating the length of this PEG spacer is a key area of research. Shorter linkers, such as triethylene glycol (TEG), are available, while the development of phosphoramidites with longer PEG chains is an ongoing pursuit. idtdna.comgenelink.com The length of the spacer is critical as it can influence solubility, reduce steric hindrance, and affect the accessibility of the DBCO group for subsequent click reactions. biosyn.com

Beyond simple linear spacers, novel architectural designs are being explored. This includes the development of bifunctional phosphoramidites that could feature a DBCO group at both ends of a long PEG chain, enabling the crosslinking of two different azide-modified molecules or surfaces.

| PEG Linker Variant | Key Properties | Potential Research Application |

|---|---|---|

| Short Chain (e.g., TEG/PEG3) | More rigid structure, shorter spacing. | Applications requiring precise, short-distance linkages. |

| Standard (PEG4) | Balances solubility, flexibility, and steric accessibility. | General-purpose oligonucleotide labeling and bioconjugation. |

| Long Chain (e.g., PEG8, PEG12) | Increased hydrophilicity, greater flexibility, and extended reach. | Conjugation to large proteins or surfaces where steric hindrance is a major concern. |

| Bifunctional (e.g., DBCO-PEG-DBCO) | Acts as a homobifunctional crosslinker. | Formation of hydrogels, crosslinking of cells, or assembly of macromolecular complexes. |

A significant frontier in phosphoramidite (B1245037) design is the incorporation of multiple, orthogonally reactive functional groups within a single monomer. Orthogonal chemistry refers to reactions that can occur in the same vessel without interfering with one another. rsc.org The goal is to create building blocks that allow for sequential, site-specific modifications of an oligonucleotide.

For instance, researchers have successfully developed a phosphoramidite monomer based on a thymine nucleobase that contains both an alkyne and an amine group. rsc.org This design enables dual, orthogonal labeling of the same base. Future derivatives could pair a DBCO group with another distinct reactive handle, such as:

A group amenable to enzymatic ligation.

A handle for a different type of click chemistry, like a tetrazine for reaction with a trans-cyclooctene (TCO).

A photolabile group that can be activated by light for spatiotemporal control of conjugation.

Such multi-functional phosphoramidites would enable the synthesis of highly complex, heavily functionalized oligonucleotides for applications in diagnostics, nanotechnology, and advanced therapeutics. nih.gov

Integration with Advanced Biological Systems and Analytical Assays

Oligonucleotides synthesized using this compound are powerful tools for probing and manipulating biological systems. Their integration into high-throughput methods and the development of "smart" materials represent major areas of future growth.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify candidates with specific biological activities. Oligonucleotides modified with DBCO are increasingly used to create probes for these assays. For example, DBCO-functionalized antibodies can be conjugated with azide-modified DNA barcodes. nih.gov These DNA-barcoded antibodies can be used in multiplexed protein detection assays, where the DNA tag is identified and quantified by next-generation sequencing, allowing for the simultaneous measurement of many different proteins in a single sample. The use of DBCO-modified oligonucleotides is poised to accelerate HTS workflows for drug discovery and diagnostics. idtdna.com

"Smart" materials are engineered to change their properties in response to specific environmental stimuli. DNA hydrogels, which are cross-linked networks of DNA strands, are a prominent example of such materials and have applications in tissue engineering, drug delivery, and biosensing. nih.govresearchgate.net this compound is a key enabler for the creation of these materials. Oligonucleotides containing DBCO can be synthesized and then cross-linked with azide-functionalized polymers or other azide-modified DNA strands via strain-promoted alkyne-azide cycloaddition (SPAAC) to form a hydrogel. acs.org

The programmability of the DNA sequences within the hydrogel allows for the incorporation of stimuli-responsive elements, such as aptamers that bind to specific molecules or DNA sequences that change conformation in response to pH or temperature. nih.gov This allows the hydrogel to, for example, release an encapsulated drug only in the presence of a specific cancer biomarker. Similarly, polymers functionalized with DBCO can be used to create affinity-based surfaces for biosensors, where the DBCO group serves as an anchor for clicking on azide-modified recognition elements like proteins or aptamers. mdpi.com

Challenges and Opportunities in Research Scale-Up and Translational Applications

While this compound and other modified phosphoramidites are powerful research tools, their transition to large-scale industrial and clinical applications faces several hurdles. Addressing these challenges presents significant opportunities for innovation.

The current method for oligonucleotide synthesis, solid-phase phosphoramidite chemistry, is well-established but has limitations when scaled up. sylentis.cominsights.bio Key challenges include:

Complex Synthesis and Purification: The multi-step synthesis of complex phosphoramidites can lead to side reactions and impurities that are difficult to remove, often requiring time-consuming and solvent-intensive HPLC purification. sylentis.comhuarenscience.com

Economic Viability: The synthesis often involves expensive raw materials, reagents, and catalysts, making the final phosphoramidite product costly, which can be a barrier for large-scale applications. huarenscience.com

Chemical Stability: Some DBCO-containing phosphoramidites have shown instability during the standard oligonucleotide synthesis cycle, particularly during the oxidation step, which can reduce the yield of the final modified oligonucleotide. genelink.com

Environmental Impact: The heavy reliance on hazardous organic solvents in both synthesis and purification raises environmental and safety concerns, especially at an industrial scale. sylentis.cominsights.bio

Overcoming these challenges provides clear opportunities for future research and development. Innovations in flow chemistry and continuous processing could offer more precise control over reactions, minimizing side products. huarenscience.com The development of new, more robust purification techniques that are less reliant on HPLC is also a critical need. sylentis.com Furthermore, exploring "green chemistry" approaches to reduce solvent use and developing enzymatic methods for oligonucleotide synthesis are promising avenues that could make large-scale production more sustainable and cost-effective. huarenscience.comfrontiersin.org

| Challenge | Description | Opportunity for Innovation |

|---|---|---|

| Purification Complexity | Final product purity is critical, but separation from closely related impurities is difficult and costly at scale. sylentis.comhuarenscience.com | Development of scalable, non-chromatographic purification methods (e.g., selective precipitation, filtration). |

| High Cost | Expensive starting materials and reagents limit economic feasibility for large-scale manufacturing. huarenscience.com | Discovery of more efficient synthetic routes and development of reusable catalysts or reagents. |

| Process Sustainability | Traditional synthesis uses large volumes of hazardous solvents, creating significant waste. sylentis.cominsights.bio | Transitioning to greener solvents, implementing solvent recycling programs, and exploring enzymatic synthesis which operates in aqueous environments. frontiersin.org |

| Reagent Stability | The DBCO group can be sensitive to some standard synthesis conditions, leading to yield loss. genelink.com | Design of more stable DBCO analogues or optimization of synthesis cycle conditions (e.g., milder oxidizers) for modified phosphoramidites. |

Optimization of Synthesis Protocols for Larger Scale Production in Research Settings

The synthesis of this compound, while established, presents challenges when scaling up from milligram to multi-gram or even larger quantities required for extensive research projects. aragen.com The intricate reaction pathways demand precise control to maintain high yields and prevent the formation of side products. huarenscience.com Key areas of optimization focus on improving reaction efficiency, simplifying purification processes, and ensuring economic viability for research budgets. huarenscience.com

One of the primary challenges in scaling up phosphoramidite synthesis is the increased potential for side reactions and the generation of undesired by-products. huarenscience.com To address this, researchers are exploring advanced reaction engineering techniques. This involves a comprehensive understanding of the reaction kinetics and thermodynamics to fine-tune parameters such as temperature, reaction time, and stoichiometry of reactants. The goal is to maximize the formation of the desired this compound while minimizing impurity generation.

Purification and isolation of the final product also become more complex at a larger scale. huarenscience.com Traditional methods like column chromatography, while effective at the bench scale, can be inefficient and costly for larger quantities. huarenscience.com Consequently, research is ongoing to develop more scalable purification strategies that can deliver high-purity material without significant product loss.

| Parameter | Challenge in Large-Scale Synthesis | Optimization Strategy |

| Reaction Control | Increased likelihood of side reactions and by-product formation. huarenscience.com | Advanced reaction engineering to fine-tune reaction conditions. |

| Purification | Traditional methods are not cost-effective or efficient at scale. huarenscience.com | Development of scalable purification techniques to ensure high purity and yield. |

| Economic Viability | High cost of raw materials and specialized equipment. huarenscience.com | Improving overall synthesis yield and exploring cost-effective reagents. glenresearch.com |

| Synthesis Support | Solid-phase synthesis can be limiting for larger scales. | Investigating liquid-phase synthesis using soluble supports like PEG. nih.govoup.comresearchgate.net |

Addressing Purity and Quality Control for Advanced Research Materials

The performance of this compound in sensitive applications like oligonucleotide synthesis is directly dependent on its purity. lcms.cz Even trace amounts of impurities can have a significant impact on the efficiency of downstream processes and the integrity of the final product. lcms.czusp.org Therefore, stringent quality control measures are essential. waters.com

Impurities in phosphoramidite synthesis can be broadly classified as reactive or non-reactive, and critical or non-critical. Reactive impurities can become incorporated into the growing oligonucleotide chain, leading to undesired modifications. thermofisher.com Critical impurities are particularly problematic as they are difficult to separate from the desired product. thermofisher.com The repetitive nature of oligonucleotide synthesis can amplify the impact of even minor impurities in the phosphoramidite building blocks. thermofisher.com

A comprehensive quality control workflow for this compound involves a suite of advanced analytical techniques to identify and quantify potential impurities. aragen.com High-performance liquid chromatography (HPLC) is a cornerstone for assessing purity and separating the desired product from closely related impurities. usp.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for confirming the structure and detecting phosphorus-containing impurities. usp.org Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and identify unknown impurities. aragen.comusp.orgwaters.com

The instability of phosphoramidites, which are susceptible to oxidation and degradation when exposed to water, adds another layer of complexity to their analysis. lcms.czwaters.com Therefore, proper handling and storage, as well as the use of anhydrous solvents during analysis, are critical to obtaining an accurate assessment of product purity. waters.com

| Analytical Technique | Purpose in Quality Control | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of impurities. usp.org | Quantifies the percentage of the main compound and detects related substances. |

| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Structural confirmation and detection of phosphorus-based impurities. usp.org | Confirms the presence of the desired phosphoramidite group and identifies oxidized or hydrolyzed by-products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification. aragen.comusp.orgwaters.com | Verifies the identity of the compound and helps in the structural elucidation of unknown impurities. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and identification of the overall molecule. usp.org | Provides information on the structure of the DBCO and PEG components. |

Q & A

How can DBCO-PEG4-Phosphoramidite be optimized for site-specific oligonucleotide conjugation in solid-phase synthesis?

Basic Research Focus : Methodology for coupling efficiency and reaction conditions.

Answer :

this compound is used to introduce dibenzocyclooctyne (DBCO) groups into oligonucleotides during solid-phase synthesis. Key steps include:

- Coupling Efficiency : Use anhydrous acetonitrile as the solvent and monitor coupling via trityl assay to ensure >98% efficiency .

- Protecting Groups : Ensure the 5'-end is temporarily protected (e.g., with dimethoxytrityl) to prevent unwanted side reactions during chain elongation.

- Post-Synthesis Cleavage : Optimize ammonia or methylamine deprotection conditions to retain DBCO integrity while removing protecting groups .

What analytical techniques are most effective for quantifying this compound conjugation efficiency in oligonucleotide probes?

Advanced Research Focus : Addressing data discrepancies between analytical methods.

Answer :

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight shifts corresponding to DBCO incorporation. Discrepancies may arise from incomplete desalting or ionization suppression .

- HPLC : Reverse-phase chromatography with UV detection at 260 nm (nucleic acid) and 310 nm (DBCO absorbance) validates conjugation. Contradictions between MS and HPLC data often stem from co-eluting impurities or incomplete solvent removal .

- Click Reaction Validation : Post-conjugation, react the DBCO-modified oligonucleotide with azide-functionalized fluorophores (e.g., Alexa Fluor 647-azide) and quantify fluorescence intensity as a secondary validation .

How do steric and electronic factors influence this compound reactivity in copper-free click chemistry?

Advanced Research Focus : Mechanistic analysis of reaction limitations.

Answer :

- Steric Hindrance : The PEG4 spacer mitigates steric bulk, enabling efficient strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules. However, large biomolecules (e.g., antibodies) may reduce reaction rates due to limited accessibility .

- Electronic Effects : The electron-deficient nature of DBCO enhances reactivity with azides. However, competing reactions (e.g., thiol-yne side reactions) can occur in reducing environments, necessitating inert atmospheres or chelating agents to suppress oxidation .

What strategies address batch-to-batch variability in this compound synthesis for reproducible bioconjugation?

Advanced Research Focus : Troubleshooting reproducibility in experimental workflows.

Answer :

- Quality Control : Implement NMR (¹H, ³¹P) and LC-MS to verify phosphoramidite purity (>95%) and DBCO integrity. Batch variability often stems from incomplete PEG4 spacer phosphorylation or residual solvents .

- Standardized Protocols : Use fixed molar ratios (e.g., 1.5:1 this compound to oligonucleotide) and anhydrous conditions to minimize hydrolysis.

- Storage Conditions : Store at -20°C under argon to prevent moisture-induced degradation, which can lead to inconsistent coupling efficiency .

How can researchers design experiments to evaluate this compound stability under physiological conditions?

Advanced Research Focus : Experimental design for stability profiling.

Answer :

- pH Stability : Incubate DBCO-modified oligonucleotides in buffers (pH 5.0–8.0) and quantify DBCO retention via SPAAC kinetics with azide-functionalized reporters .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. PEG4 spacers enhance aqueous solubility but may reduce thermal stability above 40°C .

- Serum Stability : Expose conjugates to fetal bovine serum (FBS) and analyze degradation products via gel electrophoresis or HPLC. PEGylation reduces nuclease susceptibility but does not fully prevent esterase-mediated cleavage .

What frameworks guide hypothesis-driven research using this compound in probe development?

Basic Research Focus : Applying research question frameworks (e.g., PICO, PEO).

Answer :

- PEO Framework :

- Population : Target biomolecule (e.g., siRNA, aptamers).

- Exposure : this compound conjugation.

- Outcome : Improved cellular uptake or target binding affinity.

- SPIDER Framework :

How can conflicting data on this compound cytotoxicity be resolved in live-cell imaging studies?

Advanced Research Focus : Data contradiction analysis.

Answer :

- Dose-Dependent Effects : Perform MTT assays across concentrations (1–100 µM). Cytotoxicity at >50 µM may arise from PEG4 spacer aggregation or residual solvent traces .

- Imaging Artifacts : Use control experiments with non-conjugated DBCO to distinguish probe-specific effects from background fluorescence.

- Cell Line Variability : Test multiple cell lines (e.g., HEK293 vs. HeLa) to account for differences in endocytic activity or metabolic clearance .

What methodologies ensure ethical and reproducible use of this compound in animal studies?

Basic Research Focus : Compliance with scientific integrity principles.

Answer :

- Data Transparency : Document synthesis protocols, purity data, and conjugation metrics in supplemental materials.

- Replication Guidelines : Share raw HPLC/MS traces and reaction condition details to enable independent verification .

- Ethical Oversight : Obtain institutional approval for in vivo studies, specifying this compound concentrations and delivery routes (e.g., intravenous vs. intratumoral) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.